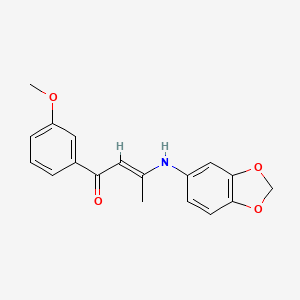![molecular formula C19H23ClN6O2 B5319114 N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, schizophrenia, and Parkinson's disease. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in schizophrenia models. In addition, this compound has been found to improve motor function in animal models of Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. This mechanism is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments is its high selectivity for the 5-HT1B receptor, which allows for more specific targeting of this receptor. However, its partial agonist activity at the 5-HT1A receptor may complicate interpretation of results. Additionally, the high cost and limited availability of this compound may pose limitations for some experiments.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further investigation into its mechanism of action and effects on neurotransmitter systems could provide insights into the underlying causes of various psychiatric disorders. Finally, the development of more selective and potent compounds based on this compound could lead to the discovery of even more effective treatments for these disorders.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 4-chlorophenylpiperazine with 2-(4-morpholinyl)-4-pyrimidinylamine and 1,1'-carbonyldiimidazole in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c20-15-1-3-16(4-2-15)22-19(27)26-9-7-24(8-10-26)17-5-6-21-18(23-17)25-11-13-28-14-12-25/h1-6H,7-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWBESLNZIOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)
![5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)

![N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5319084.png)
![2-[5-(4-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5319101.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)
![N,4,5-trimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrrol-1-yl)thiophene-3-carboxamide](/img/structure/B5319133.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)